molecular formula C18H21NO4S B2686522 N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylbenzenesulfonamide CAS No. 1396805-27-8

N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylbenzenesulfonamide

Cat. No.: B2686522
CAS No.: 1396805-27-8
M. Wt: 347.43
InChI Key: FOCGUNJNAOUPQX-UHFFFAOYSA-N
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Description

N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylbenzenesulfonamide is a synthetic compound known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound features a chroman ring system, which is a structural motif found in various bioactive molecules, and a sulfonamide group, which is known for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylbenzenesulfonamide typically involves several key steps:

    Formation of the Chroman Ring: The chroman ring can be synthesized through a cyclization reaction involving a phenol derivative and an aldehyde under acidic conditions.

    Introduction of the Hydroxy Group: The hydroxy group at the 4-position of the chroman ring is introduced via selective hydroxylation.

    Sulfonamide Formation: The final step involves the reaction of the 4-hydroxychroman-4-ylmethyl intermediate with 2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylbenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfonamide group can be reduced to an amine under specific conditions.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles for nucleophilic substitution.

Major Products

    Oxidation: Formation of chromanone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Various substituted chroman or benzenesulfonamide derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    N-((4-hydroxychroman-4-yl)methyl)-benzenesulfonamide: Lacks the dimethyl groups on the benzene ring.

    N-((4-hydroxychroman-4-yl)methyl)-2,5-dimethylbenzenesulfonamide derivatives: Variations with different substituents on the chroman or benzene rings.

Uniqueness

This compound is unique due to its specific structural features that confer distinct biological activity, particularly its ability to inhibit malaria parasite transmission at nanomolar concentrations .

Properties

IUPAC Name

N-[(4-hydroxy-2,3-dihydrochromen-4-yl)methyl]-2,5-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4S/c1-13-7-8-14(2)17(11-13)24(21,22)19-12-18(20)9-10-23-16-6-4-3-5-15(16)18/h3-8,11,19-20H,9-10,12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOCGUNJNAOUPQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2(CCOC3=CC=CC=C32)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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